3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid
Description
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid is a pyrrolidine-based propanoic acid derivative characterized by a methoxymethyl substituent at the 2-position of the pyrrolidine ring and a propanoic acid chain at the 1-position (Figure 1). The pyrrolidine ring confers conformational flexibility, while the methoxymethyl group introduces steric bulk and modulates electronic properties.
The synthesis of such compounds typically involves functionalizing pyrrolidine precursors with appropriate substituents, followed by coupling to a propanoic acid backbone.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-8-3-2-5-10(8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
XSIZMMORODWMCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base to form the methoxymethylpyrrolidine intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The methoxymethyl group in the target compound enhances hydrophilicity compared to unsubstituted 3-(pyrrolidin-1-yl)propanoic acid . The dioxopyrrolidine group in 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid increases polarity and acidity due to electron-deficient lactam moieties .
Heterocycle Comparison: Thienyl-substituted derivatives (e.g., 3-(2-Thienyl)propanoic acid) exhibit aromaticity and planar geometry, contrasting with the saturated, flexible pyrrolidine ring in the target compound .
Biological Activity
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉N₁O₂ |
| Molecular Weight | 171.26 g/mol |
| CAS Number | 76234-38-3 |
The biological activity of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid is primarily attributed to its interaction with various receptors and enzymes. Its structure allows it to function as a ligand, potentially modulating neurotransmitter systems and influencing metabolic pathways.
Key Mechanisms:
- Receptor Interaction : The compound may interact with adrenergic receptors, specifically the beta-3 adrenergic receptor, which is involved in energy metabolism and thermogenesis.
- Enzyme Modulation : It has been suggested that this compound could inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways.
Biological Activities
Research indicates several promising biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have shown that compounds similar to 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
2. Neuroprotective Properties
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Metabolic Regulation
The modulation of metabolic pathways through adrenergic receptor activity suggests potential applications in obesity management and metabolic disorders.
Case Studies and Research Findings
A review of current literature reveals several studies focused on the biological activity of pyrrolidine derivatives:
- Study on Anti-inflammatory Activity : A study published in Pharmacology Reports demonstrated that related pyrrolidine compounds reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective effects of pyrrolidine derivatives against glutamate-induced toxicity in neuronal cultures, suggesting a mechanism involving modulation of excitotoxicity pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
